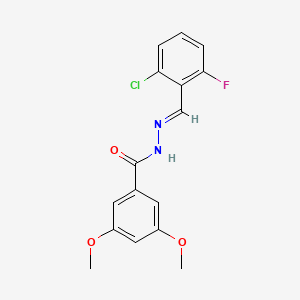
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide, also known as ML239, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is essential for the survival of cancer cells and is also involved in the pathogenesis of neurological disorders. By inhibiting NMT, this compound can prevent the growth of cancer cells and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. In neurological research, this compound has been found to reduce the accumulation of toxic proteins in the brain, improve neuronal function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more potent and selective inhibitors of NMT based on the structure of this compound. Additionally, this compound can be used as a tool compound to study the role of NMT in various diseases and to identify new therapeutic targets. Finally, this compound can be used in combination with other drugs to improve their efficacy in treating cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases. Its mechanism of action involves the inhibition of NMT, which is essential for the survival of cancer cells and is involved in the pathogenesis of neurological disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including optimization of the synthesis method, development of more potent and selective inhibitors, and use in combination with other drugs.
Synthesemethoden
The synthesis of 5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 2,6-difluoroaniline with potassium carbonate in the presence of methanol to form 2,6-difluoroaniline methoxide. The methoxide is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of thionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,6-difluorophenyl)-2-methoxybenzamide has been extensively studied for its potential in treating cancer, neurological disorders, and other diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurological research, this compound has been found to have potential in treating Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-22-11-6-10(7-12(8-11)23-2)16(21)20-19-9-13-14(17)4-3-5-15(13)18/h3-9H,1-2H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWIZIMAHBXECV-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

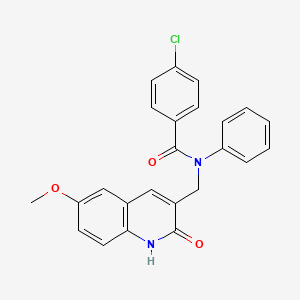
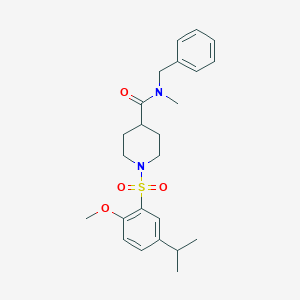

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)

![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)



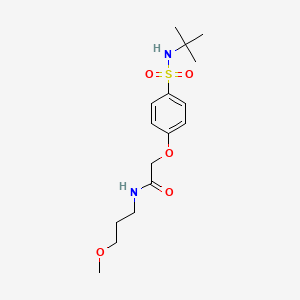


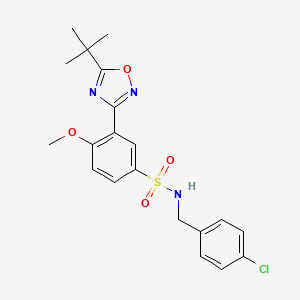
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)